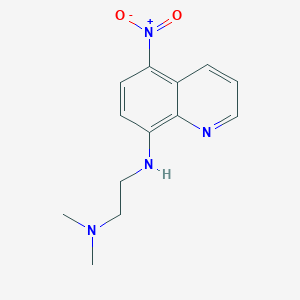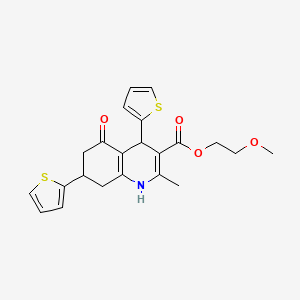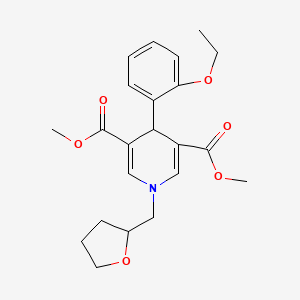
N,N-dimethyl-N'-(5-nitroquinolin-8-yl)ethane-1,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(DIMETHYLAMINO)ETHYL]-5-NITROQUINOLIN-8-AMINE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline backbone substituted with a nitro group and a dimethylaminoethyl side chain. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable in research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(DIMETHYLAMINO)ETHYL]-5-NITROQUINOLIN-8-AMINE typically involves multi-step organic reactions. One common method starts with the nitration of quinoline to introduce the nitro group at the 5-position. This is followed by the alkylation of the resulting nitroquinoline with 2-(dimethylamino)ethyl chloride under basic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of N-[2-(DIMETHYLAMINO)ETHYL]-5-NITROQUINOLIN-8-AMINE may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and reducing production costs.
化学反应分析
Types of Reactions
N-[2-(DIMETHYLAMINO)ETHYL]-5-NITROQUINOLIN-8-AMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can participate in reduction reactions, particularly involving the nitro group.
Substitution: The dimethylaminoethyl side chain can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
科学研究应用
N-[2-(DIMETHYLAMINO)ETHYL]-5-NITROQUINOLIN-8-AMINE has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and as a fluorescent probe.
Medicine: Research into its potential therapeutic applications includes studies on its antimicrobial and anticancer properties.
Industry: The compound is employed in the development of advanced materials, including polymers and nanomaterials, due to its functional versatility.
作用机制
The mechanism of action of N-[2-(DIMETHYLAMINO)ETHYL]-5-NITROQUINOLIN-8-AMINE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the dimethylaminoethyl side chain can form hydrogen bonds and electrostatic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
N-[2-(DIMETHYLAMINO)ETHYL]MALEIMIDE: Shares the dimethylaminoethyl side chain but has a different core structure.
N-[2-(DIMETHYLAMINO)ETHYL]-1,8-NAPHTHALIMIDE: Similar side chain with a naphthalimide core, used as a photoinitiator.
N,N-DIMETHYLAMINOETHANOL: A simpler structure with similar functional groups, used in various industrial applications.
Uniqueness
N-[2-(DIMETHYLAMINO)ETHYL]-5-NITROQUINOLIN-8-AMINE is unique due to its quinoline backbone combined with a nitro group and a dimethylaminoethyl side chain. This combination imparts distinct chemical properties, making it particularly valuable in applications requiring specific reactivity and interaction with biological molecules.
属性
分子式 |
C13H16N4O2 |
|---|---|
分子量 |
260.29 g/mol |
IUPAC 名称 |
N',N'-dimethyl-N-(5-nitroquinolin-8-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C13H16N4O2/c1-16(2)9-8-14-11-5-6-12(17(18)19)10-4-3-7-15-13(10)11/h3-7,14H,8-9H2,1-2H3 |
InChI 键 |
WWHKTMSLHKICMD-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCNC1=C2C(=C(C=C1)[N+](=O)[O-])C=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5Z)-5-[[2-(2,6-dimethylmorpholin-4-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11632847.png)
![8-[(2-Methoxynaphthalen-1-yl)methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B11632855.png)
![(2E)-3-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-[(4-phenylpiperazin-1-yl)carbonyl]prop-2-enenitrile](/img/structure/B11632859.png)
![4-{(3E)-2-(4-ethoxyphenyl)-3-[hydroxy(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}butanoic acid](/img/structure/B11632863.png)
![2-(Hexylsulfanyl)-5-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B11632870.png)


![Ethyl 2-(adamantane-1-amido)-5-[(3-chloro-2-methylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B11632882.png)
![(6Z)-6-{3-chloro-4-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-methoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11632883.png)
![ethyl 2-(3-hydroxy-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-2-oxo-5-[4-(prop-2-en-1-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-1-yl)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11632886.png)
![Trimethyl-[2-(1-phenylcyclopentanecarbonyl)oxypropyl]azanium](/img/structure/B11632902.png)

![dimethyl 2,6-dimethyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11632924.png)
![(6Z)-5-imino-3-phenyl-6-(thiophen-2-ylmethylidene)-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11632931.png)
